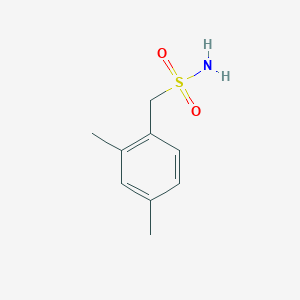
(2,4-Dimethylphenyl)methanesulfonamide
Übersicht
Beschreibung
(2,4-Dimethylphenyl)methanesulfonamide: is an organic compound characterized by a benzene ring substituted with two methyl groups at positions 2 and 4, and a methanesulfonamide group attached to the benzene ring. This compound is part of the sulfonamide family, which are known for their diverse applications in various fields such as chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2,4-dimethylaniline as the starting material.
Reaction Steps: The aniline is first diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt. This is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to yield the desired sulfonamide.
Purification: The product is purified through recrystallization from an appropriate solvent, such as ethanol.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to minimize by-products and maximize yield.
Analyse Chemischer Reaktionen
(2,4-Dimethylphenyl)methanesulfonamide: undergoes various types of reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions are less common but can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution Reactions: Electrophilic aromatic substitution reactions are common, where the methanesulfonamide group directs electrophiles to the ortho and para positions of the benzene ring. Common reagents include nitric acid (HNO₃) for nitration and bromine (Br₂) for bromination.
Major Products Formed:
Nitration: Formation of 2,4-dimethyl-4-nitrobenzenesulfonamide.
Bromination: Formation of 2,4-dimethyl-4-bromobenzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
(2,4-Dimethylphenyl)methanesulfonamide: has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and interactions.
Medicine: Sulfonamide derivatives are known for their antibacterial properties, and this compound may be explored for its potential medicinal applications.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which (2,4-Dimethylphenyl)methanesulfonamide exerts its effects depends on its specific application. For example, in antibacterial applications, the compound may inhibit bacterial growth by interfering with the synthesis of folic acid, a vital component for bacterial survival.
Molecular Targets and Pathways Involved:
Enzyme Inhibition: The compound may act as an enzyme inhibitor, targeting specific enzymes involved in critical biological pathways.
Binding Affinity: The sulfonamide group can bind to metal ions or other biological targets, influencing their activity.
Vergleich Mit ähnlichen Verbindungen
(2,4-Dimethylphenyl)methanesulfonamide: is compared with other similar compounds to highlight its uniqueness:
N-Phenylmethanesulfonamide: Similar structure but lacks the methyl groups, leading to different reactivity and applications.
N-(2,3-Dimethylphenyl)methanesulfonamide: Similar to the target compound but with a different position of the methyl groups, affecting its chemical properties.
2,4-Dimethylbenzenesulfonic Acid: A related compound where the sulfonamide group is replaced by a sulfonic acid group, resulting in different chemical behavior.
This compound .
Eigenschaften
IUPAC Name |
(2,4-dimethylphenyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-7-3-4-9(8(2)5-7)6-13(10,11)12/h3-5H,6H2,1-2H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STMXWWVAWAONFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CS(=O)(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


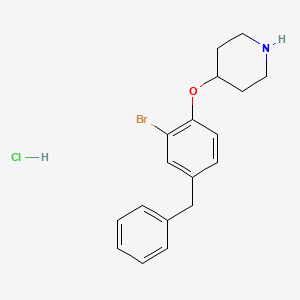
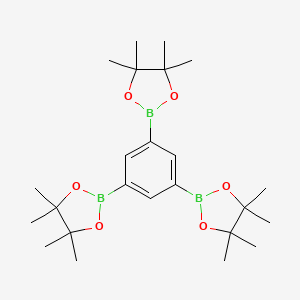
![7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B1526309.png)
![N-cyclohexylcyclohexanamine;(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-(4-nitrophenyl)propanoic acid](/img/structure/B1526310.png)

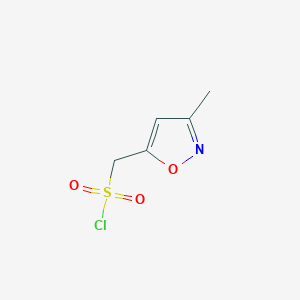
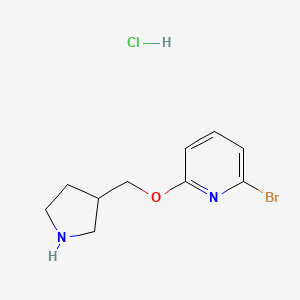
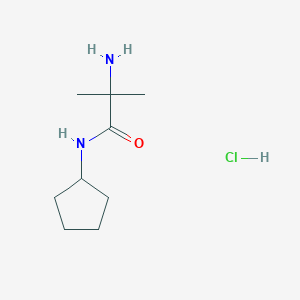


![(3R,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-thiophen-3-ylpyrrolidine-3-carboxylic acid](/img/structure/B1526319.png)
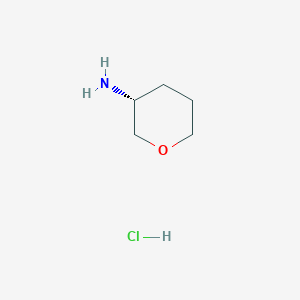
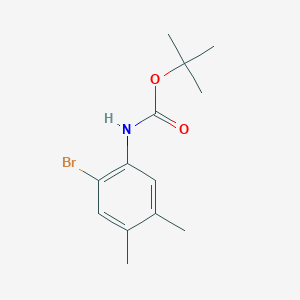
![Tert-butyl 2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B1526326.png)
